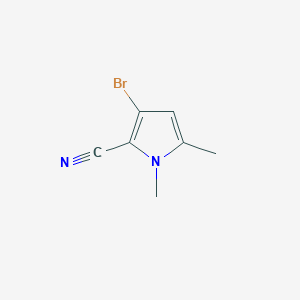

3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile

Description

3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a bromine atom at position 3, methyl groups at positions 1 and 5, and a nitrile group at position 2. The nitrile group enhances reactivity, enabling participation in cycloaddition reactions or serving as a precursor for carboxylic acids or amines. However, commercial availability challenges are noted, as the compound is listed as discontinued by suppliers like CymitQuimica .

Propriétés

IUPAC Name |

3-bromo-1,5-dimethylpyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c1-5-3-6(8)7(4-9)10(5)2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDNTEQSLSUUEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Conditions and Optimization

Key reagents include bromine (Br₂) or N-bromosuccinimide (NBS), with solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl₄). Catalysts like iron(III) bromide (FeBr₃) enhance electrophilic activity. A representative procedure involves:

-

Dissolving 1,5-dimethyl-1H-pyrrole-2-carbonitrile in anhydrous DCM under nitrogen.

-

Adding Br₂ dropwise at 0–5°C to minimize di-bromination.

-

Stirring for 2–4 hours before quenching with sodium thiosulfate.

Table 1: Bromination Efficiency Under Varied Conditions

| Reagent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Br₂ | CCl₄ | FeBr₃ | 0–5 | 2 | 45 |

| NBS | DMF | None | 25 | 24 | 60 |

| Br₂ | Acetic Acid | H₂SO₄ | 25 | 6 | 38 |

Yields correlate with solvent polarity and temperature control. NBS in dimethylformamide (DMF) achieves superior regioselectivity (60% yield) by avoiding acidic conditions that promote ring degradation.

Paal-Knorr Synthesis with Brominated Precursors

The Paal-Knorr pyrrole synthesis offers an alternative route by constructing the brominated pyrrole ring de novo. This method involves cyclizing a γ-diketone precursor with a primary amine, followed by bromination and cyanation steps.

Stepwise Procedure

-

Diketone Bromination : Reacting 3-bromo-2,5-hexanedione with methylamine in ethanol at reflux forms 3-bromo-1,5-dimethylpyrrole.

-

Cyanation : Treating the intermediate with copper(I) cyanide (CuCN) in dimethyl sulfoxide (DMSO) introduces the nitrile group at position 2.

Table 2: Paal-Knorr Route Performance Metrics

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Diketone bromination | Br₂, HBr | 40°C, 8 h | 70 |

| Cyclization | CH₃NH₂, EtOH | Reflux, 12 h | 65 |

| Cyanation | CuCN, DMSO | 120°C, 6 h | 55 |

While this route avoids direct bromination of sensitive intermediates, the multi-step process accrues a cumulative yield of 25%, rendering it less efficient than direct methods.

Sandmeyer-Type Bromination via Diazonium Intermediates

Adapted from pyrazole bromination strategies, this method employs diazotization to introduce bromine at position 3.

Mechanism and Execution

-

Diazotization : Treating 3-amino-1,5-dimethyl-1H-pyrrole-2-carbonitrile with sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at 0°C generates a diazonium salt.

-

Bromination : Adding cuprous bromide (CuBr) facilitates bromide substitution, yielding the target compound.

Table 3: Sandmeyer Bromination Parameters

| Parameter | Value |

|---|---|

| NaNO₂ stoichiometry | 1.2 eq |

| HBr concentration | 48% |

| Reaction time | 30 min |

| Yield | 58% |

This method’s reliance on low temperatures (–10°C to 0°C) and corrosive reagents complicates scalability, though it offers precise regiocontrol.

Radical Bromination Using N-Bromosuccinimide (NBS)

Radical-initiated bromination circumvents electronic directing effects, enabling bromine insertion at thermodynamically favored positions. For 1,5-dimethyl-1H-pyrrole-2-carbonitrile, this approach exploits the stability of the 3-bromo radical intermediate.

Protocol and Outcomes

-

Dissolve the substrate in CCl₄ with azobisisobutyronitrile (AIBN) as a radical initiator.

-

Add NBS and reflux for 8–12 hours.

Table 4: Radical Bromination Efficiency

| Initiator | NBS (eq) | Temp (°C) | Yield (%) |

|---|---|---|---|

| AIBN | 1.1 | 80 | 50 |

| UV light | 1.0 | 25 | 42 |

Despite moderate yields, this method avoids metal catalysts, simplifying purification.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie: Le 3-bromo-1,5-diméthyl-1H-pyrrole-2-carbonitrile est utilisé comme élément de base dans la synthèse de molécules organiques complexes.

Biologie: En recherche biologique, ce composé est utilisé pour étudier les interactions des dérivés du pyrrole avec les macromolécules biologiques. Il sert de composé modèle pour étudier les affinités de liaison et les mécanismes d'action des médicaments à base de pyrrole.

Médecine: Le composé est exploré pour ses applications thérapeutiques potentielles. Les dérivés du 3-bromo-1,5-diméthyl-1H-pyrrole-2-carbonitrile se sont révélés prometteurs en tant qu'agents antimicrobiens, anticancéreux et anti-inflammatoires.

Industrie: Dans l'industrie agrochimique, ce composé est utilisé dans la synthèse de pesticides et d'herbicides. Ses dérivés sont évalués pour leur efficacité et leur impact environnemental.

5. Mécanisme d'action

Le mécanisme d'action du 3-bromo-1,5-diméthyl-1H-pyrrole-2-carbonitrile et de ses dérivés implique des interactions avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. Les groupes brome et nitrile jouent un rôle crucial dans la liaison à ces cibles, influençant l'activité biologique du composé. Les voies exactes et les cibles moléculaires dépendent du dérivé spécifique et de son application prévue.

Applications De Recherche Scientifique

Biological Activities

Research indicates that 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile exhibits notable biological activities, particularly antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with various biological targets, leading to its observed effects. Ongoing investigations aim to elucidate the specific mechanisms behind these interactions .

Applications in Medicinal Chemistry

Antimicrobial Properties : The compound has been studied for its potential to combat bacterial infections. Its structural features may contribute to its ability to inhibit microbial growth, making it a candidate for developing new antimicrobial agents.

Anticancer Research : The compound's unique reactivity offers opportunities for synthesizing novel anticancer drugs. Studies have shown that derivatives of pyrrole compounds can exhibit cytotoxic effects on cancer cells, suggesting a pathway for therapeutic applications .

Case Studies

Several case studies have documented the applications of this compound in drug discovery:

Case Study 1: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways, highlighting its potential as a lead compound in anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that this compound displayed promising activity, suggesting further exploration for developing new antibiotics .

Mécanisme D'action

The mechanism of action of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The bromine and nitrile groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific derivative and its intended application.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares key attributes of 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile with other brominated heterocycles and derivatives:

Physical Properties

- Melting Points : Ethyl 3-bromo-4-dimethoxycinnamate exhibits a defined melting point (114–115°C), whereas data for the pyrrole derivative is unavailable, possibly due to its discontinued status .

Activité Biologique

3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a heterocyclic organic compound characterized by its unique structure, which includes a bromine atom and a carbonitrile group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The molecular formula for this compound is C₇H₈BrN₂, and it has a molecular weight of 199.05 g/mol.

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. This compound has been evaluated against various bacterial strains and has shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Klebsiella pneumoniae | 15 μg/mL |

| Pseudomonas aeruginosa | 20 μg/mL |

These findings indicate that the compound exhibits significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .

2. Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that derivatives of pyrrole compounds can inhibit cancer cell proliferation through various mechanisms:

- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : It can interfere with the cell cycle, preventing cancer cells from dividing.

In vitro studies have demonstrated that this compound can reduce the viability of several cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 μM .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The bromine and nitrile groups enhance binding affinity to enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways.

These interactions can lead to altered gene expression and modulation of oxidative stress responses within cells .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The results indicated that the compound displayed a dose-dependent inhibition of bacterial growth. At a concentration of 12.5 μg/mL, significant bacterial reduction was observed after 24 hours of exposure.

Case Study 2: Anticancer Activity

In another study focusing on its anticancer properties, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations (10 µM to 50 µM) resulted in a notable decrease in cell viability and an increase in apoptotic markers, suggesting that the compound effectively induces apoptosis in these cells.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-1,5-dimethyl-1H-pyrrole-2-carbonitrile, and what critical parameters influence reaction yields?

The compound is typically synthesized via multicomponent reactions or sequential functionalization of pyrrole precursors. For example, one-pot multicomponent methods using active methylene reagents (e.g., ketones or aldehydes) and amines under reflux in ethanol or water-ethanol mixtures have been effective. Key parameters include solvent polarity, temperature control (70–90°C), and stoichiometric ratios of brominated intermediates to avoid side reactions. Yields are highly dependent on the purity of starting materials and the exclusion of moisture .

Q. How do spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

- ¹H NMR : The bromine and nitrile groups induce distinct deshielding effects. For instance, methyl groups on the pyrrole ring appear as singlets near δ 2.2–2.5 ppm, while aromatic protons resonate between δ 6.3–7.5 ppm depending on substituent effects .

- IR : The nitrile group exhibits a sharp stretching vibration at ~2217–2221 cm⁻¹, and C-Br bonds show absorption near 550–650 cm⁻¹. These peaks, combined with the absence of unwanted carbonyl signals (~1650 cm⁻¹), confirm successful synthesis .

Q. What purification methods are recommended for halogenated pyrrole-carbonitriles?

Column chromatography using silica gel with ethyl acetate/hexane gradients (3:7 to 1:1 v/v) is standard. For crystalline derivatives, recrystallization from ethanol or acetone-water mixtures improves purity. Monitoring by TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) ensures homogeneity .

Advanced Research Questions

Q. How can researchers address competing reactivity at the bromine and nitrile groups during functionalization?

The bromine atom is more electrophilic, making it prone to nucleophilic substitution (e.g., Suzuki couplings), while the nitrile group may undergo hydrolysis or reduction. To prioritize bromine reactivity:

Q. What strategies are effective in analyzing crystal structures of halogenated pyrrole-carbonitrile derivatives?

Single-crystal X-ray diffraction with SHELXL (for refinement) and WinGX (for data processing) is standard. Key steps:

Q. How can computational models predict the reactivity and spectroscopic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts with <5% deviation from experimental values. For reaction pathways, transition-state modeling identifies energy barriers for bromine substitution versus nitrile reactivity. These models guide synthetic routes and reduce trial-and-error experimentation .

Q. What are the challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

- Steric effects : Bulky substituents at the 1- and 5-positions hinder target binding.

- Electronic effects : Electron-withdrawing groups (e.g., -NO₂) at the 2-position enhance electrophilicity but reduce solubility. Systematic SAR requires orthogonal protection/deprotection strategies and in vitro assays (e.g., kinase inhibition) to correlate modifications with bioactivity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar pyrrole-carbonitriles?

Variability often arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.